2-Bromobenzyl carbonochloridate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)methyl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOPYYXEHFKCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromobenzyl Carbonochloridate
Phosgene (B1210022) and Phosgene Surrogate-Based Preparations
The traditional and most direct method for synthesizing chloroformates, including 2-Bromobenzyl carbonochloridate (B8618190), involves the use of phosgene (COCl₂) or its safer, easier-to-handle surrogates like diphosgene and triphosgene (B27547).
Utilization of Gaseous Phosgene in Industrial and Laboratory Synthesis
The reaction of an alcohol with phosgene is a well-established method for producing chloroformates. google.com In a typical industrial process, gaseous phosgene is passed through the corresponding alcohol, in this case, 2-bromobenzyl alcohol, often in the presence of an inert solvent. orgsyn.orgnih.gov This exothermic reaction is generally conducted at low temperatures to control its rate and minimize the formation of byproducts, such as the corresponding carbonate which can result from the reaction of the chloroformate with unreacted alcohol. google.comifunb.com
For laboratory-scale synthesis, a solution of phosgene in a solvent like toluene (B28343) is often prepared first, and then the alcohol is added. orgsyn.org The reaction can be carried out at temperatures ranging from -30°C to +50°C and under reduced pressure, which has been shown to surprisingly lead to high yields (often exceeding 97%) and purity. google.com A study on the synthesis of benzyl (B1604629) chloroformate, a closely related compound, demonstrated a yield of 91-94% when reacting benzyl alcohol with a toluene solution of phosgene. orgsyn.org
Table 1: Industrial and Laboratory Synthesis Conditions for Chloroformates using Gaseous Phosgene
| Parameter | Industrial Conditions | Laboratory Conditions | Reference |
| Reactants | 2-Bromobenzyl alcohol, Gaseous phosgene | 2-Bromobenzyl alcohol, Phosgene in solvent | google.comorgsyn.orgnih.gov |
| Solvent | Often neat or inert solvent | Toluene | google.comorgsyn.org |
| Temperature | -30°C to +50°C | Ice bath (0°C) to room temperature | google.comorgsyn.org |
| Pressure | 15x10³ Pa to 85x10³ Pa | Atmospheric, then reduced pressure for workup | google.comorgsyn.org |
| Yield | >97% | 91-94% (for benzyl chloroformate) | google.comorgsyn.org |
Application of Phosgene Equivalents (e.g., Triphosgene, Diphosgene)
Due to the high toxicity and gaseous nature of phosgene, solid (triphosgene) and liquid (diphosgene) surrogates are often preferred, especially in laboratory settings. sigmaaldrich.comwikipedia.org These compounds are easier and safer to handle and can generate phosgene in situ or be used directly in the reaction. sigmaaldrich.comresearchgate.net
Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that can be used as a direct substitute for phosgene. researchgate.netmdma.ch The reaction of an alcohol with triphosgene is typically carried out in the presence of a catalyst, such as dimethylformamide (DMF), and a base to neutralize the HCl produced. google.com For example, the synthesis of benzyl chloroformate using triphosgene in toluene with sodium carbonate as a base and DMF as a catalyst resulted in a 70% conversion with 98.5% selectivity. google.com In some cases, an amine like tributylamine (B1682462) is used to facilitate the reaction. google.com
Diphosgene (trichloromethyl chloroformate) is a liquid at room temperature and serves as another convenient phosgene equivalent. wikipedia.orgnih.gov It can be used in similar reaction setups as triphosgene to convert alcohols to their corresponding chloroformates. wikipedia.org Studies comparing phosgene and its substitutes have shown that while the substitutes offer safety advantages, phosgene can be more reactive and lead to higher yields and purer products under certain conditions. sigmaaldrich.com For instance, the synthesis of benzyl chloroformate from benzyl alcohol yielded only 15% with triphosgene, whereas using gaseous phosgene gave a 97% yield after distillation. sigmaaldrich.com However, other studies have reported high yields with triphosgene under optimized conditions. google.com
Table 2: Synthesis of Chloroformates using Phosgene Equivalents
| Phosgene Equivalent | Catalyst/Base | Solvent | Reaction Conditions | Conversion/Yield | Reference |
| Triphosgene | Sodium Carbonate, DMF | Toluene | 0°C, 8 hours | 70% conversion, 98.5% selectivity (for benzyl chloroformate) | google.com |
| Triphosgene | Sodium Bicarbonate, DMF | Toluene | 0°C, 8 hours | 77% conversion, 98% selectivity (for benzyl chloroformate) | google.com |
| Triphosgene | Tributylamine | Dichloromethane | Not specified | Not specified | google.com |
| Diphosgene | Not specified | Not specified | Not specified | Converts alcohols to chloroformates | wikipedia.org |
Non-Phosgenation Routes
To completely avoid the use of phosgene and its surrogates, several alternative synthetic strategies have been developed. These methods often utilize different carbonyl sources or activation techniques.
Photo-on-Demand Synthesis Techniques for Chloroformates
A novel and safer approach for chloroformate synthesis involves the photo-on-demand generation of phosgene from chloroform (B151607) (CHCl₃). acs.orgorganic-chemistry.orgkobe-u.ac.jp This method utilizes UV irradiation of a chloroform solution containing the alcohol, with oxygen bubbling through the mixture. acs.orgorganic-chemistry.org Chloroform acts as both the solvent and the phosgene precursor. kobe-u.ac.jp This in situ generation and immediate consumption of phosgene significantly enhances safety. kobe-u.ac.jp This technique has been shown to be effective for the synthesis of various chloroformates from primary alkyl alcohols in high yields. acs.orgorganic-chemistry.org The process can be performed at a gram-scale with a simple reaction setup, making it a practical alternative to traditional methods. acs.org Further advancements have shown that the conversion of chloroform to phosgene can also be triggered by visible light in the presence of a catalytic amount of chlorine (Cl₂). consensus.app
Carbonylation Strategies (e.g., using Carbon Monoxide and Sulfuryl Chloride)
A non-phosgene route for synthesizing benzyl chloroformates involves a carbonylation strategy using carbon monoxide (CO) as the carbonyl source. researchgate.netresearchgate.net In this multi-step process, the precursor, 2-bromobenzyl alcohol, is first carbonylated with carbon monoxide and sulfur in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This is followed by esterification with methyl iodide to form an S-methyl O-benzyl carbonothioate (B8497899) intermediate. researchgate.netresearchgate.net This intermediate is then chlorinated using sulfuryl chloride (SO₂Cl₂) to yield the final 2-Bromobenzyl carbonochloridate in excellent yields. researchgate.netresearchgate.net This method provides a viable alternative by avoiding highly toxic phosgene.
Derivatization from 2-Bromobenzyl Alcohol Precursors
The most direct derivatization method involves the reaction of 2-bromobenzyl alcohol with a phosgenating agent, as detailed in the phosgene-based preparations. nih.gov Beyond this, other reagents can be used to convert the alcohol into the chloroformate. While specific examples for this compound are not extensively detailed in the provided context, the general principle of activating the alcohol and introducing the chloroformyl group remains. For instance, the reaction of 2-bromobenzyl alcohol with thionyl chloride would likely lead to the formation of 2-bromobenzyl chloride, not the desired carbonochloridate. chemicalbook.com Therefore, a carbonyl source is essential. The non-phosgene carbonylation strategy mentioned above is a prime example of such a derivatization from the alcohol precursor. researchgate.netresearchgate.net
Optimization and Scalability Considerations in Synthetic Protocols
The industrial-scale synthesis of this compound, a crucial reagent in organic synthesis, necessitates a focus on process optimization to ensure high yield, purity, and cost-effectiveness. The primary synthetic route involves the reaction of 2-bromobenzyl alcohol with a phosgenating agent. Optimization and scalability efforts are centered on managing reaction parameters, minimizing by-product formation, and ensuring safe handling of hazardous materials.
Key to the synthesis of chloroformates is the use of phosgene or its safer solid equivalent, triphosgene. kobe-u.ac.jpgoogle.com The reaction of an alcohol with phosgene is highly exothermic, and controlling the temperature is a critical aspect of optimization. google.com Maintaining low temperatures, often between 0°C and 10°C, is a common strategy to suppress the formation of undesirable by-products such as carbonates and to keep the volatile phosgene in the liquid phase. google.comorgsyn.org
Another optimization parameter is the stoichiometric ratio of the reactants. Employing a slight excess of the phosgenating agent can drive the reaction to completion and maximize the conversion of the starting alcohol. google.comorgsyn.org The choice of solvent is also important; solvents like toluene or benzene (B151609) are often used to improve the heat capacity of the reaction mixture and to keep the reactants in solution. google.comorgsyn.org
For large-scale production, continuous flow processes offer significant advantages over traditional batch methods. A patented method for producing chloroformates describes a continuous flow system where the alcohol is atomized into a fog by the vapor pressure of phosgene. google.com This technique promotes an isothermic condition throughout the reaction zone, which helps to shift the reaction equilibrium towards the desired chloroformate, thereby increasing the yield and reducing the formation of carbonate by-products. google.com
The purification of the final product is another area for optimization. After the reaction, excess phosgene and hydrogen chloride, a major by-product, are typically removed by flushing with an inert gas like nitrogen or by vacuum distillation. google.comorgsyn.org The crude this compound is then purified, often by vacuum distillation, to achieve the desired level of purity. prepchem.com
The following tables summarize key parameters and findings relevant to the optimization and scalability of synthetic protocols for compounds analogous to this compound.
Table 1: General Optimization Parameters for Chloroformate Synthesis
| Parameter | Optimized Condition/Strategy | Rationale |
| Temperature | 0°C - 10°C | Minimizes carbonate by-product formation and maintains phosgene in the liquid phase. google.com |
| Reagent Ratio | Slight excess of phosgene | Drives the reaction to completion and maximizes alcohol conversion. google.comorgsyn.org |
| Solvent | Toluene, Benzene | Increases the heat capacity of the reaction mixture and maintains reactant solubility. google.comorgsyn.org |
| Process Type | Continuous flow with atomization | Creates isothermic conditions, increasing yield and reducing by-products. google.com |
| Purification | Inert gas flushing, vacuum distillation | Removes volatile impurities and purifies the final product. google.comorgsyn.org |
Table 2: Research Findings on Scalable Chloroformate Synthesis
| Study/Patent | Key Finding | Implication for Scalability |
| US Patent 3,966,786 A | A continuous flow process using atomized alcohol significantly improves yield and purity by maintaining isothermic conditions. google.com | Offers a more efficient and controlled method for large-scale industrial production compared to batch processes. google.com |
| Organic Syntheses, Coll. Vol. 1, p.155 (1941) | The use of a solvent like toluene helps to manage the exothermicity of the reaction between benzyl alcohol and phosgene. orgsyn.org | Provides a practical method for temperature control in large-scale batch reactors. orgsyn.org |
| Chinese Patent CN101602667A | The use of solid phosgene (triphosgene) offers a safer alternative to gaseous phosgene, with simplified handling and measurement for industrial production. google.com | Enhances the safety and practicality of the synthesis process, making it more suitable for industrial application. google.com |
Chemical Reactivity and Reaction Mechanisms of 2 Bromobenzyl Carbonochloridate
Nucleophilic Acyl Substitution Pathways
The most common reactions involving 2-Bromobenzyl carbonochloridate (B8618190) are nucleophilic acyl substitutions. These reactions proceed through a characteristic two-step mechanism: nucleophilic addition to the carbonyl carbon followed by elimination of the chloride leaving group. masterorganicchemistry.comyoutube.com This addition-elimination sequence results in the formation of a new acyl compound. libretexts.org
The reaction of 2-Bromobenzyl carbonochloridate with primary or secondary amines is a standard method for the synthesis of N-substituted carbamates. wikipedia.org The mechanism is a classic example of nucleophilic acyl substitution. youtube.com
The process begins with the nitrogen atom of the amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonochloridate. This initial attack forms a tetrahedral intermediate, where the carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge. youtube.comyoutube.com Subsequently, the carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) produced during the reaction, driving the equilibrium towards the product. youtube.com
Table 1: Mechanism of Carbamate (B1207046) Formation
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon. |
| 2. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed. |
| 3. Leaving Group Elimination | The chloride ion is expelled, and the carbonyl double bond is restored. |
This reaction is highly efficient for producing carbamates, which are valuable as protecting groups in organic synthesis and as structural motifs in pharmaceuticals. organic-chemistry.orgresearchgate.net
In a similar fashion, this compound reacts with alcohols and phenols to yield mixed carbonates. libretexts.org The oxygen atom of the hydroxyl group serves as the nucleophile, attacking the carbonyl carbon. libretexts.org
The mechanism mirrors that of carbamate formation. The alcohol or phenol (B47542) attacks the carbonyl group, leading to a tetrahedral intermediate. youtube.com The subsequent elimination of the chloride ion results in the formation of the carbonate ester. To enhance the nucleophilicity of the alcohol or phenol, the reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base deprotonates the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile. libretexts.org
Phenols are generally less reactive than aliphatic alcohols in this context due to the lower nucleophilicity of the phenolic oxygen, but their reactivity can be significantly increased by conversion to the corresponding phenoxide. libretexts.org The reaction with diols can lead to the formation of polycarbonates if stoichiometry is controlled. researchgate.net
The high reactivity of the acyl chloride group in this compound extends to other heteroatom nucleophiles. For instance, reaction with thiols (R-SH) will produce thiocarbonates (R-S-C(O)O-R'). The mechanism is analogous to that with alcohols, with the sulfur atom acting as the nucleophile. Sulfur nucleophiles are often more potent than their oxygen counterparts, leading to facile reactions. The sulfur analogues of carbamates, known as thiocarbamates and dithiocarbamates, can also be synthesized through related pathways. wikipedia.org
Solvolytic Mechanisms and Solvent Effects
Solvolysis refers to a reaction where the solvent acts as the nucleophile. For this compound, solvolysis in nucleophilic solvents like water, alcohols, or carboxylic acids leads to the formation of the corresponding benzyl (B1604629) carbonic acid (which is unstable and decomposes), carbonate esters, or mixed anhydrides, respectively.
The mechanism of solvolysis for chloroformates is often studied using the extended Grunwald-Winstein equation, which correlates the reaction rate with the solvent's nucleophilicity (NT) and ionizing power (YCl). nih.govnih.gov Studies on similar chloroformates, like propargyl chloroformate and phenyl chloroformate, have shown that the solvolysis typically proceeds through a bimolecular addition-elimination mechanism (AN + DN), where the addition of the solvent molecule is the rate-determining step. nih.govresearchgate.netsigmaaldrich.com
For this compound, a similar mechanism is expected. The reaction rate would be sensitive to both the nucleophilicity and the ionizing power of the solvent. A high sensitivity to solvent nucleophilicity (a large 'l' value in the Grunwald-Winstein equation) would be indicative of a bimolecular process. nih.gov In highly ionizing, non-nucleophilic solvents, a contribution from a dissociative SN1-type mechanism, involving the formation of a transient acylium ion, might be possible but is generally less favored for chloroformates compared to other acyl halides. nih.gov
Table 2: Expected Influence of Solvent on Solvolysis
| Solvent Property | Influence on Reaction Rate | Mechanistic Implication |
|---|---|---|
| High Nucleophilicity (e.g., ethanol, methanol) | Increases rate | Supports bimolecular (addition-elimination) pathway. |
Participation in Radical and Reductive Coupling Reactions
The 2-bromobenzyl group in the molecule opens up reaction pathways not directly involving the carbonochloridate function. The aryl bromide moiety can participate in a variety of metal-catalyzed cross-coupling reactions. For example, reactions like Suzuki, Heck, or Sonogashira couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds at the 2-position of the benzene (B151609) ring, typically using a palladium catalyst. These reactions proceed via an oxidative addition of the aryl-bromide bond to a low-valent metal center, followed by transmetalation and reductive elimination. researchgate.net
Furthermore, the benzylic position is susceptible to radical reactions. youtube.com Under appropriate conditions, such as initiation by light or a radical initiator, a hydrogen atom at the benzylic position (the -CH2- group) could be abstracted to form a stabilized benzyl radical. This radical could then participate in further reactions, such as halogenation. youtube.com Reductive coupling reactions involving the aryl bromide, for instance using tin as a reducing agent, can also be envisioned to form biaryl compounds or other coupled products. organic-chemistry.org
Influence of Substituents on Reactivity and Selectivity
The 2-bromo substituent on the aromatic ring exerts a significant influence on the reactivity of the molecule. The bromine atom is an electron-withdrawing group through its inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov Consequently, this compound is expected to be more reactive towards nucleophiles than the unsubstituted benzyl carbonochloridate.
However, the ortho-position of the bromo substituent also introduces steric hindrance around the benzylic position, which could potentially influence the approach of bulky nucleophiles or reagents to the reaction center. This steric effect is generally less impactful on the reactivity of the distal carbonochloridate group itself but could play a role in reactions involving the benzyl moiety.
When compared to its isomer, 4-bromobenzyl carbonochloridate, the 2-bromo isomer might exhibit different reactivity due to the "ortho effect," which is a combination of steric and electronic proximity effects that are not present in the para-substituted isomer. nih.gov This can influence not only the rate of reaction but also the conformation of the molecule and its intermediates.
Table 3: Summary of Compound Names
| Compound Name |
|---|
| 2-Bromobenzyl alcohol |
| This compound |
| 4-Bromobenzyl carbonochloridate |
| Benzyl chloroformate |
| Carbonyl-diimidazole |
| Ethyl chloroformate |
| p-Nitrophenyl chloroformate |
| Phenyl chloroformate |
| Propargyl chloroformate |
| Thionyl chloride |
| Triphosgene (B27547) |
| Pyridine |
| Triethylamine |
| N-bromoacetamide |
| Di-tert-butyl dicarbonate |
| Tetrabutylammonium bromide |
| Zirconium(IV) |
| 2-hydroxypyridine |
| 4-methyl-2-hydroxyquinoline |
| Cesium carbonate |
| Tetrabutylammonium iodide (TBAI) |
| 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) |
| 2,2,2-trifluoroethanol (TFE) |
| N-bromosuccinimide (NBS) |
| Phosphorus tribromide |
| Osmium tetraoxide |
| Pyridinium chlorochromate |
| Dess-Martin periodinane |
| Sodium azide |
| Zinc(II) triflate |
| Tin |
Strategic Applications of 2 Bromobenzyl Carbonochloridate in Advanced Organic Synthesis
Application as a Protecting Group Reagent
2-Bromobenzyl carbonochloridate (B8618190) serves as a precursor to the 2-Bromobenzyloxycarbonyl (2-BrZ) protecting group. This group shares foundational characteristics with the classic benzyloxycarbonyl (Cbz or Z) group, yet the presence of the ortho-bromo substituent subtly modulates its reactivity and cleavage conditions, enabling specialized applications.
2-Bromobenzyloxycarbonyl (2-BrZ) Group for Amine Protection
The protection of amines is a frequent necessity in multistep synthesis to temper their inherent nucleophilicity and basicity. chemicalbook.compeptide.com The 2-BrZ group, installed by reacting an amine with 2-Bromobenzyl carbonochloridate, provides a robust carbamate (B1207046) linkage that is stable to a variety of reaction conditions.
The introduction of the 2-BrZ group is typically achieved by treating an amine with this compound under basic conditions, analogous to the widely used Schotten-Baumann reaction for Cbz group installation.
The primary methods for the cleavage of the 2-BrZ group are hydrogenolysis and treatment with strong acids.
Hydrogenolysis: This is a mild and highly effective method for deprotecting 2-BrZ protected amines. The reaction involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source. ontosight.ai The process is clean, often yielding the deprotected amine and 2-bromotoluene (B146081) as byproducts, which are generally easy to separate from the desired product. sigmaaldrich.com
Acidic Conditions: Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid, can also be employed to cleave the 2-BrZ group. researchgate.netnih.gov The mechanism involves the protonation of the carbamate oxygen, followed by the departure of the stable 2-bromobenzyl cation. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
Table 1: Comparison of Cleavage Methods for the 2-BrZ Group
| Cleavage Method | Reagents | Typical Conditions | Advantages | Limitations |
| Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Mild, high-yielding, clean byproducts | Incompatible with reducible functional groups (e.g., alkynes, alkenes) |
| Acidolysis | TFA, HBr/AcOH | Room temperature or gentle heating | Fast, effective for many substrates | Harsh conditions, may affect other acid-labile groups |
Carbonate Formation for Hydroxyl and Phenol (B47542) Protection
Beyond amine protection, this compound is also utilized to protect hydroxyl and phenol groups by converting them into carbonates. This reaction typically proceeds by treating the alcohol or phenol with the reagent in the presence of a base. nih.govchemicalbook.com The resulting 2-bromobenzyl carbonate is stable under various conditions but can be cleaved using the same methodologies employed for the corresponding carbamates, namely hydrogenolysis or acidolysis. This application extends the versatility of this compound in the strategic protection of diverse functional groups within a molecule.
Role in Complex Molecule Synthesis
The properties of the 2-BrZ protecting group make it particularly well-suited for application in the synthesis of complex biomolecules and their analogs.
Peptide and Peptidomimetic Construction
In the synthesis of peptides and peptidomimetics, the protection of the α-amino group of amino acids is a fundamental requirement to enable controlled peptide bond formation. sigmaaldrich.comnih.govnih.gov The 2-BrZ group serves as an effective N-terminal protecting group in both solution-phase and solid-phase peptide synthesis (SPPS). Its stability to the conditions of peptide coupling and its selective removal under orthogonal conditions are highly advantageous.
Peptidomimetics are designed to mimic the structure and function of natural peptides but often incorporate non-natural structural elements to enhance properties like stability against enzymatic degradation. peptide.comsigmaaldrich.comguidechem.com The synthesis of these modified structures often requires a robust and versatile protecting group strategy, where the 2-BrZ group can play a significant role. Its reliable introduction and cleavage, coupled with its orthogonality to other protecting groups, facilitate the intricate synthetic sequences required to build these complex molecules.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Dihydropyrazines, Benzodiazepines)
The 2-bromobenzyloxycarbonyl (2-Br-Cbz) group, installed by this compound, serves as a crucial protecting group for nitrogen atoms in the multi-step synthesis of complex heterocycles. Its function extends beyond simple protection; the bromo substituent provides a reactive handle for subsequent ring-forming reactions, particularly in the synthesis of benzodiazepines.
While direct, single-step syntheses of dihydropyrazines using this compound are not prominently documented, its application is well-suited for the strategic construction of benzodiazepine (B76468) frameworks. The synthesis of 1,4-benzodiazepines often commences from 2-aminobenzophenone (B122507) precursors wum.edu.pl. In these synthetic routes, the protection of the amino group is a critical step to prevent unwanted side reactions. This compound can be employed for this purpose, converting the primary amine into a stable carbamate.
A more advanced strategy involves the intramolecular cyclization of substrates containing the 2-bromobenzyl moiety. For example, a facile and efficient synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been developed through the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides nih.gov. This reaction proceeds under mild conditions to provide azetidine-fused 1,4-benzodiazepine cores, demonstrating the utility of the 2-bromobenzyl group in forming the seven-membered diazepine (B8756704) ring. Although the starting material is not directly synthesized from this compound in this specific report, the reagent is a logical choice for creating such N-(2-bromobenzyl) precursors from the corresponding amines.
Furthermore, the utility of benzyl-type protecting groups is evident in the fluorous synthesis of sclerotigenin-type benzodiazepine-quinazolinones nih.gov. In this approach, a fluorous benzyl (B1604629) group is used to protect a nitrogen atom during the formation of a 1,4-benzodiazepine-2,5-dione intermediate. This highlights the role of such protecting groups as key intermediates in the assembly of complex, fused heterocyclic systems nih.gov. The 2-bromobenzyl group offers the additional advantage of having a site for further synthetic elaboration via cross-coupling reactions.
The general reaction for the protection of an amine with this compound is shown below:
R-NH₂ + Br-C₆H₄-CH₂-O-CO-Cl → R-NH-CO-O-CH₂-C₆H₄-Br + HCl
This protected amine can then be carried through multiple synthetic steps toward the final heterocyclic target.
Precursor in Carbonylative Coupling Reactions
The aryl bromide functionality within the this compound molecule makes it an excellent precursor for palladium-catalyzed carbonylative coupling reactions nih.gov. These reactions are powerful tools for the regioselective synthesis of carbonyl-containing compounds, such as amides, esters, and ketones, by introducing a carbon monoxide (CO) molecule into an organic halide thermofisher.comlibretexts.org.
In a typical application, a substrate of interest (e.g., an amino acid or a peptide fragment) is first protected with this compound. The resulting molecule, now bearing the 2-bromobenzyl carbamate group, can undergo an intramolecular or intermolecular carbonylative coupling. The palladium catalyst activates the carbon-bromine bond, allowing for the insertion of CO. The resulting acyl-palladium intermediate is then trapped by a nucleophile to form the final product.
This strategy is particularly effective for synthesizing heterocyclic structures. For instance, if the protected substrate contains a suitably positioned internal nucleophile (like an amine or alcohol), an intramolecular carbonylative cyclization can occur, leading to the formation of a lactam or lactone fused to the benzene (B151609) ring. This approach is analogous to the synthesis of functionalized isoindolinones from 2-bromoanilines nih.gov.
The versatility of this method allows for the synthesis of various carbonyl derivatives, as detailed in the table below.
| Coupling Type | Nucleophile | General Product Structure | Description |
| Aminocarbonylation | Amine (R₂NH) | R-NH-CO-O-CH₂-C₆H₄-CO-NR₂ | An external amine is used to trap the acyl-palladium intermediate, forming an amide. This is useful for building complex acyclic structures. |
| Alkoxycarbonylation | Alcohol (R'OH) | R-NH-CO-O-CH₂-C₆H₄-CO-OR' | An alcohol serves as the nucleophile, leading to the formation of an ester. This is a common method for producing benzoate (B1203000) derivatives. |
| Hydroxcarbonylatn | Water (H₂O) | R-NH-CO-O-CH₂-C₆H₄-COOH | Using water as the nucleophile results in the formation of a carboxylic acid. |
| Intramolecular Aminocarbonylation | Internal Amine | Fused Lactam | If the parent molecule contains a tethered amine group, an intramolecular reaction can occur, leading to a cyclic amide (lactam). |
This dual functionality—acting as a protecting group and a handle for carbonylative coupling—makes this compound a strategic reagent in advanced organic synthesis for creating complex molecular architectures.
Spectroscopic and Analytical Methodologies for Reaction Monitoring and Product Elucidation
In-Situ Spectroscopic Techniques for Reaction Progress (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
In-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing insights into reaction kinetics, the formation of intermediates, and the point of reaction completion without the need for sample extraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules and can be adapted for reaction monitoring. nih.gov For reactions involving 2-Bromobenzyl carbonochloridate (B8618190), ¹H NMR and ¹³C NMR are invaluable. The reaction progress can be followed by observing the disappearance of the signals corresponding to the starting materials and the appearance of new signals for the product.
For instance, in the reaction of 2-Bromobenzyl carbonochloridate with a primary amine to form a carbamate (B1207046), one would monitor the disappearance of the amine protons and the characteristic signals of the chloroformate, alongside the emergence of the carbamate N-H proton and the methylene (B1212753) protons adjacent to the carbamate oxygen.
Key NMR Signals for Monitoring Carbamate Formation:
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Change During Reaction |
| ¹H | Amine (R-NH₂) | Variable (1-5 ppm) | Disappears |
| ¹H | Carbamate (R-NH-COO) | 5-8 ppm | Appears |
| ¹H | Benzyl (B1604629) CH₂ | ~5.2 ppm | Shifts slightly upon carbamate formation |
| ¹³C | Carbonyl (Cl-C=O) | ~150 ppm | Disappears |
| ¹³C | Carbamate (N-C=O) | ~155 ppm | Appears |
Note: Specific chemical shifts can vary depending on the solvent and the structure of the amine.
Infrared (IR) Spectroscopy:
IR spectroscopy is particularly useful for monitoring the functional group transformations that occur during the reaction of this compound. The distinct vibrational frequencies of the chloroformate and the resulting carbamate allow for straightforward tracking of the reaction's progress. The strong carbonyl (C=O) stretching frequency is a key diagnostic peak.
Characteristic IR Absorption Bands for Reaction Monitoring:
| Functional Group | Wavenumber (cm⁻¹) | Appearance During Reaction |
| Chloroformate (C=O) | ~1775-1795 cm⁻¹ | Disappears |
| Carbamate (C=O) | ~1690-1740 cm⁻¹ | Appears |
| N-H Stretch (Carbamate) | ~3200-3400 cm⁻¹ | Appears |
| C-O Stretch (Carbamate) | ~1200-1250 cm⁻¹ | Appears |
Ex-situ IR spectroscopy can also be employed by taking aliquots from the reaction mixture at different time intervals. bohrium.com
Chromatographic Analysis of Reaction Mixtures (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the identification and quantification of starting materials, products, and any byproducts.
Thin-Layer Chromatography (TLC):
TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction. A spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. The separation of the starting materials and products allows for a visual assessment of the reaction's status. Co-spotting the reaction mixture with the starting material is a common practice to confirm the consumption of the reactant. acs.org
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for both the analysis of reaction progress and the purification of the final product. For the analysis of reactions involving this compound, reversed-phase HPLC is commonly employed. The derivatization of amines with this compound introduces a chromophore (the bromobenzyl group), which facilitates UV detection.
Typical HPLC Parameters for Analysis of 2-Bromobenzyl Carbamates:
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength such as 220 nm or 254 nm |
| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
Chiral HPLC can be used for the separation of enantiomers of carbamates derived from chiral amines and this compound. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective for this purpose. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. While carbamates can sometimes be analyzed directly, they may benefit from derivatization to increase their volatility and improve their chromatographic behavior. However, the primary use of GC-MS in this context is often for the analysis of the starting materials or any volatile byproducts. The mass spectrometer provides crucial structural information, aiding in the unequivocal identification of the reaction components.
Advanced Methods for Mechanistic Investigations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and minimizing the formation of byproducts. While the reaction of this compound with nucleophiles like amines is generally straightforward, more advanced analytical techniques can provide deeper insights.
In-Situ Reaction Monitoring with Advanced Spectroscopic Techniques:
Techniques such as ReactIR™ (in-situ FTIR) can provide detailed kinetic data and help identify transient intermediates that may not be observable by conventional offline analysis. Similarly, rapid-injection NMR techniques can be used to study fast reactions and elucidate reaction pathways.
Computational Modeling:
In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and predict the spectroscopic properties of the involved species. This can help to rationalize the observed reactivity and selectivity.
Isotopic Labeling Studies:
The use of isotopically labeled reagents (e.g., using ¹³C or ¹⁵N) in conjunction with NMR or mass spectrometry can be a powerful tool to trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.
Theoretical and Computational Chemistry Studies Pertaining to 2 Bromobenzyl Carbonochloridate Reactivity
Electronic Structure and Conformation Analysis
The electronic structure and preferred conformation of 2-Bromobenzyl carbonochloridate (B8618190) are fundamental to understanding its reactivity. The presence of a bromine atom at the ortho position of the benzyl (B1604629) group introduces significant electronic and steric perturbations compared to the unsubstituted benzyl chloroformate.
Electronic Structure: The bromine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the benzene (B151609) ring. This effect reduces the electron density of the aromatic system. Concurrently, the lone pairs on the bromine atom can participate in resonance, donating electron density back to the ring (+R effect). However, for halogens, the inductive effect typically dominates over the resonance effect. This net electron withdrawal influences the reactivity of the benzyl group and the carbonochloridate moiety.
Density Functional Theory (DFT) calculations would be the method of choice to precisely map the electronic landscape of the molecule. Such calculations would reveal the distribution of electron density and the molecular electrostatic potential (MEP). The MEP would likely show regions of negative potential around the oxygen and chlorine atoms of the carbonochloridate group and the bromine atom, indicating their propensity to interact with electrophiles. Conversely, positive potential would be concentrated around the hydrogen atoms and the carbonyl carbon, highlighting their susceptibility to nucleophilic attack.
Conformation Analysis: The three-dimensional arrangement of atoms in 2-Bromobenzyl carbonochloridate is crucial for its interaction with other molecules. The key dihedral angles that define the molecule's conformation are the C(aryl)-C(benzyl)-O-C(carbonyl) and C(benzyl)-O-C(carbonyl)-Cl angles. Computational studies on similar benzyl derivatives, such as 2-(2-hydroxyphenyl)benzothiazole, have successfully used DFT methods like B3LYP with a 6-311++G(**) basis set to determine stable conformers. nih.gov
For this compound, the steric bulk of the ortho-bromo group would likely impose significant rotational barriers around the C(aryl)-C(benzyl) bond. This would lead to a preferred conformation where the -CH2OC(O)Cl group is oriented away from the bromine atom to minimize steric hindrance. The relative energies of different conformers could be calculated to identify the global minimum energy structure, which represents the most populated conformation at equilibrium.
Below is a hypothetical data table summarizing the kind of information that would be obtained from a full computational analysis, based on expected theoretical principles.
| Parameter | Predicted Value/Observation |
| Electronic Properties | |
| Dipole Moment | Expected to be higher than benzyl chloroformate due to the polar C-Br bond. |
| HOMO-LUMO Gap | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap would be a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. The bromo substituent would likely lower the LUMO energy, potentially narrowing the gap. |
| NBO Charges | Natural Bond Orbital (NBO) analysis would likely show significant positive charges on the carbonyl carbon and the benzylic carbon, making them electrophilic centers. The bromine atom would carry a partial negative charge. |
| Conformational Data | |
| C(aryl)-C(benzyl) Torsion | The dihedral angle defining the orientation of the benzylic group relative to the phenyl ring would be constrained to avoid steric clash with the ortho-bromo substituent. |
| C-O-C=O Dihedral Angle | This angle would likely favor a conformation that allows for optimal orbital overlap and minimal steric repulsion, similar to what is observed in other chloroformates. |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve modeling its reactions with various nucleophiles, which is a characteristic reaction of chloroformates. The goal is to map the potential energy surface of the reaction, identifying the transition states and intermediates.
The reaction of this compound with a nucleophile (e.g., an amine to form a carbamate) would likely proceed through a tetrahedral intermediate. DFT calculations can be used to locate the structure of the transition state leading to this intermediate. The transition state is a critical point on the reaction pathway, and its energy determines the activation energy and, consequently, the reaction rate.
The ortho-bromo substituent would influence the reaction pathway in several ways:
Steric Hindrance: The bulky bromine atom could sterically hinder the approach of the nucleophile to the electrophilic carbonyl carbon. This would raise the energy of the transition state and slow down the reaction compared to the unsubstituted benzyl chloroformate.
Electronic Effects: The electron-withdrawing nature of the bromine atom would make the carbonyl carbon more electrophilic, which could potentially accelerate the nucleophilic attack. However, this effect might be counteracted by the steric hindrance.
A detailed computational study would involve:
Locating Stationary Points: Optimization of the geometries of the reactants, transition state(s), intermediate(s), and products.
Frequency Calculations: To confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle point for transition states) and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition state connects the reactants and the intermediate/product.
A hypothetical reaction coordinate diagram for the reaction with an amine would show the relative energies of the species involved.
| Reaction Step | Predicted Energetic and Structural Features |
| Reactants | This compound and a nucleophile (e.g., ammonia). |
| Transition State 1 (TS1) | Formation of the C-N bond and partial breaking of the C=O double bond. The geometry would be distorted tetrahedral around the carbonyl carbon. The energy of TS1 would be influenced by the balance of steric and electronic effects of the ortho-bromo group. The presence of the bromo group is expected to increase the activation barrier compared to benzyl chloroformate due to steric hindrance. |
| Tetrahedral Intermediate | A distinct energy minimum on the potential energy surface with a tetrahedral carbon atom bonded to the oxygen of the benzyl group, the chlorine atom, the oxygen of the former carbonyl group, and the nitrogen of the nucleophile. |
| Transition State 2 (TS2) | Cleavage of the C-Cl bond to eliminate the chloride ion. This step would lead to the reformation of the carbonyl double bond. |
| Products | The corresponding carbamate (B1207046) and hydrochloric acid. |
Prediction of Catalytic Effects and Substrate Interactions
The reactions of this compound can be significantly influenced by catalysts. Computational studies can predict the effect of catalysts by modeling the catalyzed reaction pathway and comparing it to the uncatalyzed one. Catalysts can lower the activation energy by stabilizing the transition state or by providing an alternative reaction mechanism with a lower energy barrier.
For instance, in reactions involving chloroformates, Lewis acids are often used as catalysts. A Lewis acid could coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. DFT calculations could model the interaction of a Lewis acid (e.g., AlCl₃) with the carbonyl oxygen of this compound. The calculations would show a shortening of the O-Al bond and a lengthening of the C=O bond in the complex, indicating activation of the carbonyl group.
Similarly, the interaction of this compound with the active site of an enzyme could be modeled using quantum mechanics/molecular mechanics (QM/MM) methods. The QM region would include the substrate and the key amino acid residues in the active site, while the rest of the enzyme would be treated with molecular mechanics. Such studies would provide insights into the binding mode of the substrate and the catalytic mechanism of the enzyme.
Substrate Interactions: The non-covalent interactions between this compound and other molecules are also amenable to computational study. These interactions, which include hydrogen bonding, halogen bonding, and π-stacking, can play a crucial role in substrate recognition and catalysis. The ortho-bromo substituent can participate in halogen bonding, where it acts as a halogen bond donor, interacting with a Lewis base. This interaction could influence the orientation of the substrate in a binding pocket or during a reaction.
A summary of predictable catalytic and substrate interaction effects is provided in the table below.
| Interaction Type | Predicted Effect on this compound Reactivity |
| Lewis Acid Catalysis | Coordination of a Lewis acid to the carbonyl oxygen would increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This would lower the activation energy of the reaction. |
| Base Catalysis | A base could deprotonate a nucleophile, increasing its nucleophilicity and thereby accelerating the reaction. Computational modeling could quantify the extent of this rate enhancement. |
| Halogen Bonding | The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms (e.g., oxygen or nitrogen) of a catalyst or another substrate. This interaction could help to orient the molecule in a specific way to facilitate a reaction. |
| π-π Stacking | The electron-deficient nature of the substituted benzene ring could favor π-π stacking interactions with electron-rich aromatic systems. These interactions could be important in the context of substrate binding to a protein or catalyst. |
| Solvent Effects | The choice of solvent can have a significant impact on reaction rates. Implicit and explicit solvent models in computational chemistry can be used to predict how the polarity and hydrogen-bonding ability of the solvent will affect the energies of the reactants, transition states, and products. For a reaction involving charged species, a polar solvent would be expected to stabilize them, thereby influencing the reaction kinetics. |
Future Research Directions and Emerging Trends in 2 Bromobenzyl Carbonochloridate Chemistry
Development of Greener Synthetic and Application Protocols
A significant trend in modern chemistry is the development of environmentally benign synthetic methods, and the chemistry of 2-bromobenzyl carbonochloridate (B8618190) is no exception. libretexts.org The core principle of "green chemistry" advocates for minimizing waste and using less hazardous materials, which directly impacts the synthesis and application of protecting groups. libretexts.orgorganic-chemistry.org Each protection and deprotection sequence adds steps to a synthesis, increasing the potential for waste generation. libretexts.org Therefore, the ideal protective group is one that is not required at all. dokumen.pub However, in complex syntheses where they are necessary, the focus shifts to making their use as green as possible.
Future research is geared towards several key areas:
Alternative Synthetic Routes: Traditional synthesis of chloroformates often involves highly toxic reagents like phosgene (B1210022). orgsyn.org Research is exploring non-phosgene pathways, for example, by using carbon monoxide or carbonyl sulfide (B99878) as a carbonyl source, followed by chlorination with agents like sulfuryl chloride. researchgate.net These methods aim to replace hazardous starting materials with safer alternatives.
Green Solvents and Catalysts: The use of eco-friendly solvents is a major focus. researchgate.net Water is being explored as a green solvent for certain reactions. researchgate.net Another promising area is the use of Deep Eutectic Solvents (DES), such as those based on choline (B1196258) chloride, which can function as both solvents and catalysts, are biodegradable, and have low toxicity. nih.gov
Catalyst-Free and Mild Conditions: Developing protocols that operate at ambient temperatures and without harsh catalysts reduces energy consumption and waste. researchgate.net For instance, cesium carbonate has been used to promote the efficient synthesis of carbamates on a solid phase under mild conditions. nih.gov
The following table summarizes green chemistry approaches relevant to the synthesis and application of compounds like 2-bromobenzyl carbonochloridate.
| Green Chemistry Approach | Description | Potential Application for this compound |
| Non-Phosgene Synthesis | Utilizes safer carbonyl sources like carbon monoxide or carbonyl sulfide to generate the chloroformate moiety. researchgate.net | Development of a safer manufacturing process for this compound. |
| Green Solvents | Employs environmentally benign solvents, such as water or Deep Eutectic Solvents (DES). researchgate.netnih.gov | Using water or DES for protection reactions involving this compound to reduce reliance on volatile organic compounds. |
| Mild Reaction Conditions | Designing reactions that proceed efficiently at room temperature and without harsh reagents. researchgate.net | Improving the efficiency and safety of amine and alcohol protection steps. |
| Protection-Free Synthesis | Designing synthetic routes that avoid the need for protecting groups altogether. libretexts.org | While not a direct application, the principles encourage chemists to seek alternatives before resorting to protection strategies. |
Exploration of Novel Catalytic Transformations
The 2-bromobenzyl moiety offers two distinct points for chemical modification: the carbonochloridate group and the carbon-bromine bond on the aromatic ring. This dual reactivity opens the door for innovative catalytic transformations. Research is actively exploring the use of modern cross-coupling reactions to build molecular complexity.
The bromo-substituent on the phenyl ring is a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Potential transformations for 2-bromobenzyl derivatives include:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. ncl.ac.ukmdpi.com This could be used to introduce a wide variety of substituents onto the benzyl (B1604629) ring of the protecting group, thereby tuning its properties.
Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene. nih.gov A notable synthesis of 2-naphthols utilizes an intramolecular Heck reaction starting from a 2-bromobenzyl α,β-unsaturated ketone. nih.gov
Stille Coupling: This involves coupling with an organotin compound. The carbonylative Stille coupling of 2-bromobenzyl bromides with tributylallylstannane has been used to synthesize β,γ-unsaturated ketones. nih.gov
Negishi Coupling: This method uses an organozinc reagent to couple with the aryl bromide. ncl.ac.uk
Chan-Lam Coupling: This reaction forms a C-N bond by coupling the aryl boronic acid derivative with an amine, a reaction that could be used to build more complex structures. researchgate.net
The following table outlines key catalytic reactions that could be applied to this compound or its derivatives.
| Catalytic Reaction | Reactant 1 (from 2-Bromobenzyl scaffold) | Reactant 2 | Catalyst System (Example) | Resulting Bond |
| Suzuki-Miyaura Coupling | Aryl Bromide | Organoboron Compound | Palladium Catalyst (e.g., Pd(dppf)Cl₂) | C-C |
| Heck Reaction | Aryl Bromide | Alkene | Palladium Catalyst | C-C |
| Stille Coupling | Aryl Bromide | Organotin Compound | Palladium Catalyst | C-C |
| Negishi Coupling | Aryl Bromide | Organozinc Compound | Palladium Catalyst | C-C |
| Miyaura Borylation | Aryl Bromide | Diboron Reagent (e.g., B₂(pin)₂) | Palladium Catalyst (e.g., Pd(dppf)Cl₂) | C-B |
Integration into Flow Chemistry and Automation Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a major leap in chemical manufacturing, offering enhanced safety, efficiency, and scalability. researchgate.net Flow chemistry, where reagents are pumped through a reactor, is particularly advantageous for handling hazardous intermediates and exothermic reactions, making it a suitable platform for reactions involving reactive compounds like this compound. researchgate.net
The integration of these processes with automation and real-time analytics allows for self-optimizing systems that can rapidly identify the best reaction conditions. researchgate.net This "dial-a-molecule" approach is becoming increasingly popular for accelerating research and development. researchgate.net For example, a flow Suzuki-Miyaura process has been successfully established for the synthesis of complex heterocyclic compounds, demonstrating the potential for applying this technology to the catalytic transformations of this compound derivatives. researchgate.net
Benefits of integrating this compound chemistry into flow platforms include:
Improved Safety: Precise control over reaction temperature and residence time minimizes the risk of runaway reactions.
Higher Efficiency: Enhanced mixing and heat transfer lead to faster reactions and higher yields.
Scalability: Scaling up production is a matter of running the system for a longer duration, avoiding the challenges of scaling up batch reactors.
Automation: Automated platforms can perform multi-step syntheses and optimizations with minimal manual intervention, accelerating the discovery of new derivatives and applications.
Design of Tunable Analogs for Specific Synthetic Demands
The effectiveness of a protecting group is determined by its stability under various reaction conditions and the ease with which it can be removed. organic-chemistry.orgdokumen.pub A key area of future research is the design of "tunable" analogs of this compound. By introducing different substituents onto the benzyl ring, chemists can fine-tune the electronic properties of the protecting group.
This tuning allows for the creation of a library of protecting groups with a spectrum of stabilities and cleavage conditions. For example:
Electron-withdrawing groups would generally increase the stability of the resulting carbamate (B1207046), making it more robust for syntheses requiring harsh conditions.
Electron-donating groups would typically make the carbamate easier to cleave, allowing for deprotection under milder conditions.
The synthesis of these tunable analogs can be achieved using the very catalytic cross-coupling reactions discussed previously (e.g., Suzuki-Miyaura coupling) to install desired functionalities onto the 2-bromobenzyl scaffold. ncl.ac.ukmdpi.com This approach allows for the rational design of protecting groups tailored to the specific demands of a complex multi-step synthesis, including the implementation of orthogonal protection strategies where multiple protecting groups can be removed selectively. organic-chemistry.org The development of such customized reagents is crucial for advancing the synthesis of complex molecules in pharmaceuticals and materials science. chemscene.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
